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An In-Depth Technical Guide to 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile: Properties,

Synthesis, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 1H-pyrrolo[2,3-c]pyridine-5-
carbonitrile, a key heterocyclic building block in modern medicinal chemistry. As a derivative of

the 6-azaindole scaffold, this compound serves as a crucial intermediate for synthesizing a

range of biologically active molecules, most notably kinase inhibitors. This document delves

into its core physicochemical properties, detailed spectroscopic profile, established synthetic

and purification protocols, and its chemical reactivity. Furthermore, it explores the strategic

application of this scaffold in drug discovery, with a particular focus on its role in the

development of Janus kinase (JAK) inhibitors. This guide is intended for researchers, chemists,

and drug development professionals seeking a practical and in-depth understanding of this

important chemical entity.

Introduction to the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine core, systematically known as 6-azaindole, is a privileged

scaffold in medicinal chemistry. Its structure, which features a pyridine ring fused to a pyrrole

ring, acts as a bioisostere of indole. This substitution of a carbon atom with a nitrogen atom in

the six-membered ring introduces a hydrogen bond acceptor site, which can significantly alter

the molecule's pharmacological profile by enabling new interactions with biological targets.
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Pyrrolopyridine derivatives are known to exhibit a wide range of biological activities, including

anticancer, anti-inflammatory, and antiviral properties.[1][2]

The strategic placement of a carbonitrile (-C≡N) group at the 5-position of the 6-azaindole

scaffold, yielding 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, is of particular significance. The

nitrile group is a versatile functional handle; it is a strong electron-withdrawing group that can

modulate the electronic properties of the ring system, and it can be chemically transformed into

other key functional groups such as amides, carboxylic acids, or amines. This versatility makes

it an invaluable intermediate for building complex molecular libraries for structure-activity

relationship (SAR) studies. Notably, the related pyrrolopyrimidine scaffold, which also features

a nitrogen-rich heterocyclic system, is the core of the blockbuster JAK inhibitor Ruxolitinib,

underscoring the therapeutic potential of these structural motifs.[3][4]

Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is

fundamental for its application in synthesis and biological screening. The key properties of 1H-
pyrrolo[2,3-c]pyridine-5-carbonitrile are summarized below.

Data Presentation: Physicochemical Properties
Property Value Reference

Chemical Name
1H-pyrrolo[2,3-c]pyridine-5-

carbonitrile
[5][6]

Synonym(s) 5-Cyano-6-azaindole [6]

CAS Number 1082041-09-5 [5][7]

Molecular Formula C₈H₅N₃ [7]

Molecular Weight 143.15 g/mol [7]

Appearance
Typically an off-white to yellow

solid
[8]

Spectroscopic Data Analysis
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While a publicly available, peer-reviewed spectrum for this specific molecule is not readily

available, its spectroscopic characteristics can be reliably predicted based on its structure and

data from closely related analogs.[9]

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a

broad singlet for the pyrrole N-H proton at a downfield chemical shift (typically >11 ppm). The

aromatic region (7.0-9.0 ppm) would display signals corresponding to the three protons on

the pyridine ring and the two protons on the pyrrole ring, with coupling patterns dictated by

their positions.

¹³C NMR (Carbon NMR): The spectrum would show eight distinct signals. The carbon of the

nitrile group (CN) would appear around 115-120 ppm. The remaining signals would

correspond to the carbons of the fused aromatic rings.

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band is expected in the

range of 2220-2240 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. A

broad absorption band around 3100-3400 cm⁻¹ corresponding to the N-H stretch of the

pyrrole ring would also be present.

Mass Spectrometry (MS): In its mass spectrum, the compound would show a prominent

molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its

molecular weight (m/z ≈ 143 or 144).

Synthesis and Purification
The most common and reliable method for preparing 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile
involves a cyanation reaction starting from a halogenated precursor, typically 5-bromo-1H-

pyrrolo[2,3-c]pyridine. One robust method employs cuprous cyanide in a high-boiling polar

aprotic solvent.[10]

Experimental Protocols: Synthesis via Cyanation
Objective: To synthesize 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile from 5-bromo-1H-

pyrrolo[2,3-c]pyridine.

Materials:
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5-bromo-1H-pyrrolo[2,3-c]pyridine (5-bromo-6-azaindole)

Copper(I) Cyanide (CuCN)

N-Methyl-2-pyrrolidone (NMP)

Ethyl acetate

5% Ammonia solution

Saturated brine solution

Anhydrous sodium sulfate

Activated carbon

Protocol:

Reaction Setup: In a reaction vessel equipped with a condenser and nitrogen inlet, charge 5-

bromo-1H-pyrrolo[2,3-c]pyridine, NMP, and copper(I) cyanide.[10]

Heating: Under a nitrogen atmosphere, slowly heat the reaction mixture to 180°C. Maintain

this temperature for approximately 15 hours. The causality here is that high temperature is

required to drive the nucleophilic aromatic substitution with the relatively unreactive cyanide

salt.

Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material (5-

bromo-1H-pyrrolo[2,3-c]pyridine) is consumed to less than 0.5%.[10]

Work-up: Cool the reaction mixture to approximately 40°C. Dilute the mixture with a large

volume of ethyl acetate.[10]

Extraction and Washing: Transfer the diluted mixture to a separatory funnel. Wash the

organic layer repeatedly with a 5% ammonia solution until the aqueous phase is nearly

colorless. This step is crucial for removing copper salts by forming a soluble copper-

ammonia complex.

Follow the ammonia wash with a saturated brine wash to remove residual water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.[10]

Purification: To the crude solid, add ethyl acetate and a small amount of activated carbon.

Reflux the mixture for 30 minutes to decolorize. Perform a hot filtration to remove the

activated carbon, washing the filter cake with hot ethyl acetate.

Concentrate the combined filtrate and cool to induce crystallization. Filter the resulting solid

and dry under vacuum to obtain the pure 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile.[10]

Mandatory Visualization: Synthetic Workflow
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Caption: Synthetic route to 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile.

Chemical Reactivity and Functionalization
The 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile scaffold possesses multiple reactive sites,

allowing for diverse functionalization strategies to build molecular complexity.

Pyrrole Nitrogen (N-1): The N-H proton is moderately acidic (pKa ≈ 17) and can be

deprotonated with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

[11] The resulting anion is nucleophilic and can be readily alkylated or acylated to introduce

substituents at the N-1 position. This is a common strategy in drug design to modulate

solubility and probe interactions with the target protein.

Pyrrole Ring (C-2, C-3): The pyrrole ring is electron-rich and susceptible to electrophilic

aromatic substitution. Reactions like halogenation, nitration, and sulfonation typically occur at

the C-3 position, as the C-2 position is sterically more hindered and electronically less

favored in this fused system.[11]

Pyridine Nitrogen (N-6): The lone pair of electrons on the pyridine nitrogen makes it weakly

basic. It can be protonated or potentially oxidized, though its reactivity is attenuated by the

fused electron-rich pyrrole ring.

Cyano Group (C-5): The nitrile is a highly versatile functional group.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding

carboxylic acid or amide. The amide functionality is particularly important, as it can act as

a hydrogen bond donor and acceptor, a feature leveraged in many JAK inhibitors.[12][13]

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing

agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a

basic handle for further derivatization.

Mandatory Visualization: Reactivity Map
Caption: Key sites of reactivity on the 6-azaindole-5-carbonitrile core.
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Applications in Drug Discovery: A Focus on Kinase
Inhibition
The pyrrolopyridine scaffold is a cornerstone in the design of kinase inhibitors. Kinases play a

central role in cellular signaling, and their dysregulation is a hallmark of many diseases,

including cancer and autoimmune disorders.[14] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

isomer, in particular, is a well-established "hinge-binder," meaning the pyridine nitrogen and the

pyrrole N-H group form critical hydrogen bonds with the backbone of the ATP-binding pocket of

many kinases. This mimics the interaction of the adenine portion of ATP.

While 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is the 6-azaindole isomer, it shares these

essential pharmacophoric features and serves as a valuable building block for kinase inhibitor

discovery. The nitrile at the C-5 position can be converted to a carboxamide, which can form

additional hydrogen bonds and improve target affinity and selectivity.[12][13]

This scaffold is particularly relevant for inhibitors of the Janus kinase (JAK) family (JAK1, JAK2,

JAK3, TYK2).[12] Aberrant JAK-STAT signaling is implicated in myeloproliferative neoplasms

and inflammatory diseases.[4] Drugs like Ruxolitinib (a pyrrolo[2,3-d]pyrimidine) have validated

this target class, and ongoing research seeks new scaffolds like the pyrrolo[2,3-c]pyridines to

develop next-generation inhibitors with improved selectivity and safety profiles.[3][4][15]

Mandatory Visualization: Kinase Binding Interaction
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Caption: Pyrrolopyridine core forming key hydrogen bonds in a kinase hinge region.
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Safety, Handling, and Storage
As with any laboratory chemical, 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile should be handled

with appropriate care. While specific toxicity data is limited, general precautions for handling

nitrile-containing heterocyclic compounds should be followed.[16][17]

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves when handling the compound.[18][19]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.[17][18] In case of contact, wash the affected area

thoroughly with water.[16]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[17]

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a high-value synthetic intermediate with a

strategic position in modern drug discovery. Its 6-azaindole core provides a proven

pharmacophore for targeting a variety of enzymes, particularly protein kinases. The 5-

carbonitrile group offers exceptional synthetic versatility, allowing for the facile introduction of

diverse functionalities to optimize potency, selectivity, and pharmacokinetic properties. The

established synthetic routes are robust and scalable, ensuring its accessibility for both small-

scale library synthesis and larger-scale development campaigns. As the quest for novel

therapeutics continues, the intelligent application of scaffolds like 1H-pyrrolo[2,3-c]pyridine-5-
carbonitrile will remain a critical component of successful medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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